molecular formula C9H8N2O2S B13785312 Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- CAS No. 83487-82-5

Acetamide, N-(5-(4-thiazolyl)-2-furanyl)-

Cat. No.: B13785312
CAS No.: 83487-82-5
M. Wt: 208.24 g/mol
InChI Key: IBKLVDQIXAWUDL-UHFFFAOYSA-N
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Description

Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- is a compound that features a thiazole ring and a furan ring, both of which are heterocyclic structures. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- typically involves the reaction of a thiazole derivative with a furan derivative under specific conditions. One common method involves the use of thiourea and acetophenone or cyclohexanone in the presence of iodine to form the thiazole ring . The furan ring can be introduced through a subsequent reaction with a furan derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(5-(4-thiazolyl)-2-furanyl)- is unique due to its specific combination of a thiazole and furan ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

83487-82-5

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

N-[5-(1,3-thiazol-4-yl)furan-2-yl]acetamide

InChI

InChI=1S/C9H8N2O2S/c1-6(12)11-9-3-2-8(13-9)7-4-14-5-10-7/h2-5H,1H3,(H,11,12)

InChI Key

IBKLVDQIXAWUDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(O1)C2=CSC=N2

Origin of Product

United States

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